molecular formula C15H25NO4 B3011789 2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid CAS No. 143978-62-5

2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid

Cat. No. B3011789
CAS RN: 143978-62-5
M. Wt: 283.368
InChI Key: SRZIWRUJWLMSFT-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.368. The purity is usually 95%.
The exact mass of the compound 2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

This compound is often used in the field of peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, which is crucial in the stepwise construction of peptides. The Boc group can be added under aqueous conditions and removed with strong acids, allowing for the sequential addition of amino acids to build up the desired peptide chain .

Medicinal Chemistry

In medicinal chemistry, the Boc-protected amino acids are used to prevent unwanted reactions during the synthesis of complex molecules. This is particularly important in the development of new pharmaceuticals where selective and controlled reactions are necessary for the creation of active pharmaceutical ingredients .

Organic Synthesis

The tert-butoxycarbonyl group is also a staple in broader organic synthesis applications. It is used to protect reactive amine groups during chemical transformations, preventing side reactions and facilitating the purification of the desired product .

Material Science

In material science, this compound can be used to modify the surface properties of materials. By attaching the Boc-protected amino acid to a surface, researchers can alter the hydrophobicity or hydrophilicity, which can be useful in creating specialized coatings or biomedical devices .

Bioconjugation

Bioconjugation techniques often utilize Boc-protected amino acids for attaching biomolecules to one another or to other materials. This is essential in the creation of targeted drug delivery systems, diagnostic tools, and biocompatible materials .

Analytical Chemistry

In analytical chemistry, Boc-protected compounds are used as standards and reagents. Their well-defined properties and reactivity make them suitable for use in chromatography, mass spectrometry, and other analytical techniques to identify and quantify substances .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZIWRUJWLMSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCCCC2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid

CAS RN

143978-62-5
Record name 2-[(tert-butoxy)carbonyl]-decahydroisoquinoline-1-carboxylic acid
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